4-Hydroxy-3-nitrobenzyl alcohol
Overview
Description
4-Hydroxy-3-nitrobenzyl alcohol is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and its presence in biological systems. It is related to 4-hydroxybenzyl alcohol, a naturally occurring compound found in plants such as muskmelon seedlings and implicated as a cofactor for indoleacetic acid oxidase . Additionally, 4-hydroxybenzyl alcohol derivatives have been isolated from the fresh tubers of Gastrodia elata, indicating its relevance in natural product chemistry .
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxybenzyl alcohol derivatives, has been explored through various methods. For instance, the introduction of genes into Escherichia coli has been used to convert L-tyrosine into 4-hydroxybenzyl alcohol, demonstrating a biotechnological approach to synthesis . Moreover, the [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines under Brønsted acid catalysis has been established, providing a method to construct biologically important seven-membered heterocyclic scaffolds .
Molecular Structure Analysis
The molecular structure of related nitrobenzyl derivatives has been studied, with evidence suggesting the trapping of a non-Kekulé intermediate in the photoretro-aldol type reaction of m-nitrobenzyl derivatives . This indicates complex behavior in the molecular structure and reactivity of nitrobenzyl compounds, which could be relevant to 4-hydroxy-3-nitrobenzyl alcohol.
Chemical Reactions Analysis
Chemical reactions involving nitrobenzyl groups have been extensively studied. For example, the 4-nitrobenzyl group has been used for the protection of hydroxyl functions, with selective removal in the presence of other benzyl-type protecting groups . Additionally, 4-nitrobenzyl(α-amino)phosphonic acids undergo C-P bond cleavage and subsequent transformation into azoxybenzene and azobenzene derivatives in aqueous sodium hydroxide solution .
Physical and Chemical Properties Analysis
The influence of the nitro group on the reactivity of compounds has been investigated, with findings that a nitro group in the 4-position significantly increases the rate of alkaline hydrolysis of ethyl benzoate . This suggests that the presence of a nitro group in 4-hydroxy-3-nitrobenzyl alcohol could similarly affect its physical and chemical properties. Furthermore, the isolation of 4-hydroxybenzyl alcohol as a metabolite during the biosynthesis of thiamine in Escherichia coli indicates that it has a role in biological systems, which could be influenced by its physical and chemical characteristics .
Scientific Research Applications
Photocatalytic Oxidation and Environmental Applications
4-Hydroxy-3-nitrobenzyl alcohol has been evaluated in the field of photocatalytic oxidation, demonstrating its utility in environmental applications. The compound participates in photocatalytic processes under solar simulated light, offering a green chemistry approach to convert benzyl alcohol derivatives into their corresponding aldehydes with specific selectivities. This process is facilitated by the presence of titanium dioxide (TiO2) and copper (II) ions, highlighting its potential in selective oxidation reactions for environmental cleanup and organic synthesis (Marotta et al., 2013).
Neuroprotective Effects
In medical research, 4-hydroxybenzyl alcohol, a closely related compound, has demonstrated significant neuroprotective effects against transient focal cerebral ischemia in rats. This suggests potential therapeutic applications for stroke and other neurological disorders. The protective mechanism involves anti-apoptotic pathways, suggesting that derivatives such as 4-hydroxy-3-nitrobenzyl alcohol may also have similar neuroprotective potentials (Shan-shan Yu et al., 2010).
Biotechnological Production
There has been a growing interest in the biotechnological production of hydroxybenzyl alcohols due to their pharmacological activities. A study on the biosynthesis of 4-hydroxybenzyl alcohol from L-tyrosine in Escherichia coli highlights the potential for microbial production of such compounds, which may extend to 4-hydroxy-3-nitrobenzyl alcohol derivatives. This approach provides an alternative to chemical synthesis, offering a sustainable route for producing these compounds with high yield and purity (De-Hong Xu et al., 2022).
Advanced Drug Delivery Systems
In the field of drug delivery, research on light-sensitive polymeric systems that respond to near-infrared (NIR) light has been conducted. These studies explore the incorporation of nitrobenzyl alcohol derivatives into micelles for controlled drug release. The use of NIR light allows for deeper tissue penetration and precise control over the release of therapeutic agents, indicating a promising application for 4-hydroxy-3-nitrobenzyl alcohol in the development of advanced drug delivery systems (Jie Cao et al., 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
4-(hydroxymethyl)-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGJYRKLCMJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194642 | |
Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobenzyl alcohol | |
CAS RN |
41833-13-0 | |
Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41833-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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